Cas no 82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid)
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid structure](https://www.kuujia.com/scimg/cas/82867-32-1x500.png)
82867-32-1 structure
Product name:(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
CAS No:82867-32-1
MF:C32H59N5O10
MW:673.838369607925
CID:988270
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Chemical and Physical Properties
Names and Identifiers
-
- lactoylpepstatin
- Lactoyl-Val-Val-Sta-Ala-Sta
- (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
- (3S,4S)-3-Hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-met
-
- Inchi: 1S/C32H59N5O10/c1-15(2)11-21(35-31(46)27(17(5)6)37-32(47)28(18(7)8)36-30(45)20(10)38)23(39)13-25(41)33-19(9)29(44)34-22(12-16(3)4)24(40)14-26(42)43/h15-24,27-28,38-40H,11-14H2,1-10H3,(H,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,47)(H,42,43)/t19-,20?,21-,22-,23-,24-,27-,28-/m0/s1
- InChI Key: SGBATOYVQGIVGJ-AYYDESJSSA-N
- SMILES: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C(C)O)=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 47
- Rotatable Bond Count: 21
- Complexity: 1050
- XLogP3: 1.5
- Topological Polar Surface Area: 244
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid) Related Products
- 887463-63-0(ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate)
- 2138181-78-7(5-3-(dimethylamino)phenyl-4H-1,2,4-triazole-3-carboxylic acid)
- 50609-23-9((2,6-Dichlorophenyl)(phenyl)methanone)
- 329078-70-8(2-(Benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 1421588-51-3((2E)-3-(furan-2-yl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}prop-2-en-1-one)
- 1806768-76-2(3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine)
- 1602798-30-0(Isoquinoline, 1,8-dichloro-3-methyl-)
- 1795785-97-5(N-Desmethyl L-Ergothioneine-d6 Methyl Ester)
- 2287282-36-2(Ethyl 3-amino-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylate)
Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk

Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
